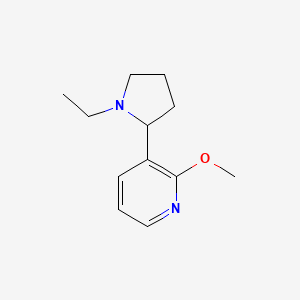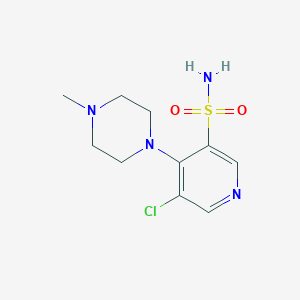
2-(1-Methylcyclohexyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylcyclohexyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals, which are commonly used as protecting groups for carbonyl compounds in organic synthesis. The presence of a 1-methylcyclohexyl group in this compound adds to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclohexyl)-1,3-dioxolane typically involves the reaction of 1-methylcyclohexanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-(1-Methylcyclohexyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to the original alcohol and ethylene glycol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carbonyl compounds such as ketones and aldehydes.
Reduction: The major products are the original alcohol (1-methylcyclohexanol) and ethylene glycol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
2-(1-Methylcyclohexyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis, allowing for selective reactions to occur without interference from the carbonyl group.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates, particularly in the design of prodrugs that can be activated in vivo.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-(1-Methylcyclohexyl)-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring formation prevents the carbonyl group from participating in unwanted side reactions. The compound can be selectively deprotected under acidic or basic conditions, releasing the original carbonyl compound for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the carbonyl compound being protected.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the 1-methylcyclohexyl group.
2-(1-Methylcyclohexyl)-1,3-dioxane: A similar compound with a six-membered dioxane ring instead of a five-membered dioxolane ring.
1,3-Dioxane: Another cyclic acetal with a six-membered ring.
Uniqueness
2-(1-Methylcyclohexyl)-1,3-dioxolane is unique due to the presence of the 1-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
2-(1-methylcyclohexyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H18O2/c1-10(5-3-2-4-6-10)9-11-7-8-12-9/h9H,2-8H2,1H3 |
InChI 键 |
PYSMHVLEENESRP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
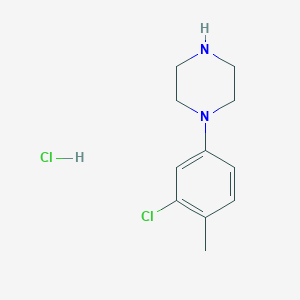
![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)
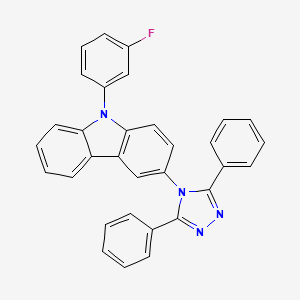
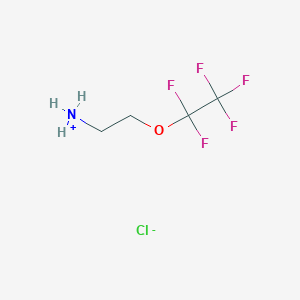
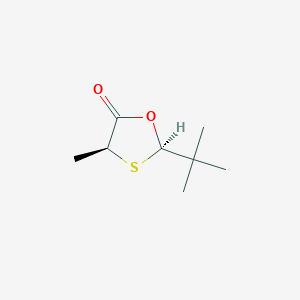
![(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione](/img/structure/B11824712.png)
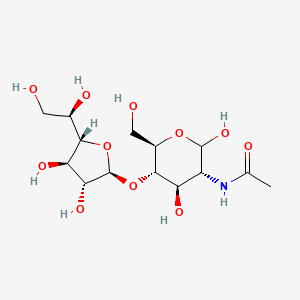
![(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)
